Cas no 922970-41-0 (N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)

N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a structurally complex organic compound featuring a benzothiazole core linked to a fluorobenzenesulfonyl moiety via a butanamide bridge. Its design incorporates a benzyl substitution, enhancing lipophilicity and potential membrane permeability. The presence of the 4-fluorobenzenesulfonyl group suggests potential bioactivity, possibly as a protease or kinase modulator, given sulfonamide derivatives' known pharmacological relevance. The ethyl-substituted benzothiazole may contribute to electronic and steric effects, influencing binding affinity. This compound is of interest in medicinal chemistry for targeted drug discovery, particularly in the development of enzyme inhibitors or receptor ligands. Its synthetic route and purity are critical for research applications.
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide structure
922970-41-0 structure
Product name:N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
CAS No:922970-41-0
MF:C26H25FN2O3S2
MW:496.6167075634
CID:5498317

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
    • N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
    • Inchi: 1S/C26H25FN2O3S2/c1-2-19-10-15-23-24(17-19)33-26(28-23)29(18-20-7-4-3-5-8-20)25(30)9-6-16-34(31,32)22-13-11-21(27)12-14-22/h3-5,7-8,10-15,17H,2,6,9,16,18H2,1H3
    • InChI Key: OLBSRVBHWQEKJN-UHFFFAOYSA-N
    • SMILES: C(N(CC1=CC=CC=C1)C1=NC2=CC=C(CC)C=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2815-0759-10μmol
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2815-0759-4mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2815-0759-15mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2815-0759-30mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2815-0759-2μmol
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2815-0759-5mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2815-0759-5μmol
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2815-0759-20μmol
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2815-0759-3mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2815-0759-50mg
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
922970-41-0 90%+
50mg
$160.0 2023-05-16

Additional information on N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

N-Benzyl-N-(6-Ethyl-1,3-Benzothiazol-2-Yl)-4-(4-Fluorobenzenesulfonyl)Butanamide: A Comprehensive Overview

The compound with CAS No. 922970-41-0, known as N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, advanced materials, and chemical synthesis.

N-Benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is characterized by its complex structure, which includes a benzothiazole ring system, a fluoro-substituted benzenesulfonyl group, and a butanamide backbone. The benzothiazole moiety is known for its aromatic stability and ability to participate in various chemical reactions, making it a valuable component in organic synthesis. The presence of the fluoro-substituted benzenesulfonyl group introduces additional electronic and steric effects, enhancing the compound's reactivity and versatility.

Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The fluorobenzenesulfonyl group in this compound adds a layer of complexity to its pharmacokinetic properties, potentially improving bioavailability and metabolic stability. Researchers have also investigated the role of such groups in enhancing the selectivity of drug candidates, making them more effective while reducing off-target effects.

The synthesis of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent introduction of the fluoro-substituted benzenesulfonyl group via coupling reactions. The use of palladium catalysts has been shown to significantly improve the efficiency of these reactions, leading to higher yields and better purity.

In terms of applications, this compound has shown promise in several areas. In drug discovery, its unique structure allows for interactions with various biological targets, making it a valuable lead compound for further optimization. In materials science, the molecule's stability and reactivity make it a candidate for use in advanced polymers and coatings. Additionally, its ability to act as a precursor in synthetic pathways suggests its utility in constructing more complex molecular architectures.

Recent advancements in computational chemistry have enabled researchers to predict the properties of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide with greater accuracy. Quantum mechanical calculations have provided insights into its electronic structure and reactivity profiles, aiding in the design of more efficient synthetic routes and application strategies. Furthermore, machine learning algorithms are being employed to analyze large datasets related to this compound's behavior in different chemical environments.

The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's behavior. For instance, studies using X-ray crystallography have revealed detailed insights into its molecular geometry and intermolecular interactions. These findings are crucial for optimizing its performance in various applications and for designing analogs with improved properties.

In conclusion, N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methodologies and computational tools continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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